molecular formula C6H7BrN2O B1441378 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide CAS No. 272438-84-3

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

Cat. No. B1441378
CAS RN: 272438-84-3
M. Wt: 203.04 g/mol
InChI Key: ZWEPELRETUIYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide, also known as 5-pyrrolo[1,2-c]imidazol-7-one hydrobromide, is a heterocyclic compound commonly used in organic synthesis. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been studied extensively in recent years due to its potential applications in various fields.

Scientific Research Applications

Chiral Ionic Liquids Synthesis

This compound has been utilized in the kinetic resolution of imidazole derivatives under continuous flow conditions, which is a critical step in the synthesis of chiral ionic liquids . These ionic liquids have numerous applications, including asymmetric catalysis, electrochemistry, and as solvents for chemical reactions.

Cancer Research

In the field of cancer research, derivatives of this compound have shown promise. Specifically, they have been used to create potent WDR5 WIN-site inhibitors . These inhibitors are significant because WDR5 is a protein associated with various cancers and is considered a potential target for epigenetic cancer therapies.

Drug Development

The compound’s derivatives have been expanded using a structure-based design approach to develop lead compounds with strong dissociation constants and cellular activity against an AML-leukemia cell line . This highlights its potential in the development of new therapeutic drugs for leukemia.

Molecular Catalysis

The compound has been involved in studies related to molecular catalysis, particularly as an intermediate in enzymatic processes . Its role in catalysis is crucial for developing more efficient and selective chemical processes.

properties

IUPAC Name

5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEPELRETUIYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725214
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

CAS RN

272438-84-3
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 2
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 3
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 4
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 5
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 6
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.